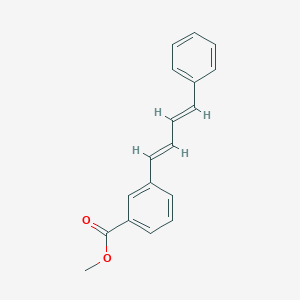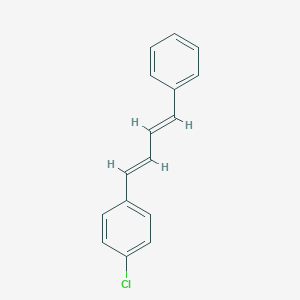![molecular formula C15H12Br2O B371773 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol](/img/structure/B371773.png)
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol: is a complex organic compound with the molecular formula C15H12Br2O and a molecular weight of 368.06318 g/mol This compound is characterized by its unique pentacyclic structure, which includes two bromine atoms and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dibromo-9-phenylpentacyclo[4300~2,5~0~3,8~0~4,7~]nonan-9-ol typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of such complex compounds often involves advanced techniques like high-pressure reactions , catalytic processes , and purification steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms or modify the phenyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of pentacyclic structures.
Biology: Researchers investigate its potential biological activities, including and .
Medicine: The compound is explored for its potential therapeutic applications, such as and .
Industry: It may be used in the development of advanced materials and chemical sensors .
Wirkmechanismus
The mechanism of action of 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol involves its interaction with specific molecular targets. The bromine atoms and phenyl group play crucial roles in its reactivity. The compound can interact with enzymes , receptors , and cell membranes , leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dichloro-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
- 1,4-Diiodo-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
- 1,4-Difluoro-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
Uniqueness: 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms influence the compound’s reactivity , stability , and biological activity , making it a valuable subject of study in various scientific fields .
Eigenschaften
Molekularformel |
C15H12Br2O |
|---|---|
Molekulargewicht |
368.06g/mol |
IUPAC-Name |
1,4-dibromo-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol |
InChI |
InChI=1S/C15H12Br2O/c16-13-7-10-8(13)12-9(13)11(7)14(10,17)15(12,18)6-4-2-1-3-5-6/h1-5,7-12,18H |
InChI-Schlüssel |
YKVAHPGCIDIAFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C4C5C2(C6C5C4(C63)Br)Br)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3C4C5C2(C6C5C4(C63)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-ditert-butyl-5-[(E)-2-(3,5-ditert-butylphenyl)ethenyl]benzene](/img/structure/B371697.png)

![6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)



![2-(4-Phenyl-1-buten-3-ynyl)benzo[c]phenanthrene](/img/structure/B371707.png)


![1-[2-(4-Methoxyphenyl)vinyl]-2-vinylbenzene](/img/structure/B371710.png)
![1-Chloro-2-[2-(2-methylphenyl)vinyl]benzene](/img/structure/B371712.png)
